molecular formula C6H15ClN2O2 B566070 L-Lysine-4,4,5,5-d4 hydrochloride CAS No. 284664-96-6

L-Lysine-4,4,5,5-d4 hydrochloride

Cat. No. B566070
M. Wt: 186.672
InChI Key: BVHLGVCQOALMSV-UGJIAQRQSA-N
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Description

L-Lysine-4,4,5,5-d4 hydrochloride is a variant of the amino acid Lysine, where four of the hydrogen atoms are replaced by deuterium . It is also known as (S)-2,6-Diaminocaproic acid-4,4,5,5-d4 hydrochloride . This compound is used in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a powerful method to identify and quantify relative differential changes in complex protein samples .


Molecular Structure Analysis

The molecular formula of L-Lysine-4,4,5,5-d4 hydrochloride is H2NCH2(CD2)2CH2CH(NH2)CO2H · HCl . In SILAC experiments, 4,4,5,5-D4 L-lysine and 13C6 15N2 L-lysine are used to generate peptides with 4- and 8-Da mass shifts, respectively, compared to peptides generated with light lysine .


Chemical Reactions Analysis

L-Lysine-4,4,5,5-d4 hydrochloride is used in SILAC to generate peptides with specific mass shifts. This allows for the analysis of different experimental conditions with different isotopes of lysine .


Physical And Chemical Properties Analysis

The molecular weight of L-Lysine-4,4,5,5-d4 hydrochloride is 186.67 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 186.1073124 g/mol . The topological polar surface area is 89.3 Ų . It has 11 heavy atoms and 4 isotope atoms .

Scientific Research Applications

  • Toxicological Evaluation : L-Lysine hydrochloride has been evaluated for toxicological effects in rats, showing no treatment-related changes in clinical signs, body weights, diet consumption, water intake, or organ weights. The study established a no-observed-adverse-effect level (NOAEL) for L-Lysine, suggesting its safety for use in various applications (Tsubuku et al., 2004).

  • Enzymatic Hydrolysis : Research has shown that L-Lysine can be hydrolyzed by proteolytic enzymes, impacting its biological activity. This enzymatic hydrolysis is crucial in understanding the metabolic pathways and potential therapeutic applications of L-Lysine (Stahmann et al., 1956).

  • Conformational Studies : Studies using nuclear magnetic resonance spectroscopy have explored the helix-coil transition of L-Lysine in aqueous solution, providing insights into its structural behavior under varying conditions. This is significant for its applications in protein engineering and molecular biology (Saito & Smith, 1973).

  • Structural Analysis : X-ray diffraction studies of L-Lysine hydrochloride have provided detailed insights into its molecular structure, revealing transformations under varying hydration levels. Such studies are crucial for pharmaceutical and biotechnological applications (Shmueli & Traub, 1965).

  • Pharmacological Effects : L-Lysine has been identified to act like a partial serotonin receptor 4 antagonist, suggesting its potential in treating serotonin-induced pathologies and anxiety in animal models. This highlights its therapeutic potential in neuropsychiatric and gastrointestinal disorders (Smriga & Torii, 2003).

  • Drug Development : Research involving L-Lysine has contributed to the design of novel tetrahydroquinoline derivatives targeting histone-modifying enzymes, which are significant in anticancer drug research. This demonstrates its role in aiding the development of new therapeutic agents (Xu et al., 2022).

  • Antidiabetic Potential : A study examining the effects of L-Lysine supplementation in type 2 diabetes mellitus patients showed an increase in insulin receptor tyrosine kinase activity and a decrease in blood sugar, indicating its potential as an antidiabetic agent (Sulochana et al., 2001).

Future Directions

L-Lysine-4,4,5,5-d4 hydrochloride is used in SILAC, a powerful method for protein analysis. It allows for the analysis of multiple treatment conditions in each experiment . This suggests that its use will continue to be important in the field of proteomics.

properties

IUPAC Name

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-UGJIAQRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine-4,4,5,5-d4 hydrochloride

Synthesis routes and methods I

Procedure details

Into a shaking flask having a volume of 500 ml was charged 100 ml of a medium (pH 7.0) comprising 2% of DL-lysine monohydrochloride, 0.2% of ammonium sulfate, 0.1% of potassium dihydrogen phosphate, 0.05% of magnesium sulfate and 0.02% of a yeast extract, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Yarrowia lipolytica IFO 1209 was inoculated into the medium, and cultured at 30° C. for 168 hours with shaking. The cell was removed by centrifuging 1000 ml of the above culture broth to obtain a supernatant. After the supernatant was adjusted to have pH 6.0 with hydrochloric acid, ultrafiltration was carried out in order to remove protein and others, whereby a filtrate was obtained. After activated carbon was added to the filtrate to effect decolorization, the filtrate was concentrated under reduced pressure, and 200 ml of ethanol was added to 20 g of the concentrate to obtain 5.8 g of D-lysine monohydrochloride as crude crystals. 5.8 ml of water was added to the crude crystals, and the crude crystals were dissolved by heating, and then recrystallized by cooling to obtain 2.9 g of crystals of D-lysine monohydrochloride.
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Synthesis routes and methods II

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
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Synthesis routes and methods III

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6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
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Citations

For This Compound
32
Citations
B Singer-Krüger, RP Jansen - Yeast Functional Genomics: Methods and …, 2022 - Springer
Enzyme-catalyzed proximity labeling (PL) has proven to be a valuable resource for proteomic mapping of subcellular compartments and protein networks in living cells. We have used …
Number of citations: 4 link.springer.com
Q Wang, ST Karvelsson, F Johannsson… - Molecular …, 2022 - Wiley Online Library
Metabolic rewiring is one of the indispensable drivers of epithelial–mesenchymal transition (EMT) involved in breast cancer metastasis. In this study, we explored the metabolic changes …
Number of citations: 5 febs.onlinelibrary.wiley.com
U Spitaler, F Bianchi, D Eisenstecken, I Castellan… - Journal of Pest …, 2020 - Springer
Yeasts play an important role in the life cycle and biology of the insect pest Drosophila suzukii (Matsumura), commonly known as the spotted wing drosophila (SWD). Adult and larvae of …
Number of citations: 34 link.springer.com
Q Wang, ST Karvelsson, A Kotronoulas… - Molecular & Cellular …, 2022 - ASBMB
Breast cancer cells that have undergone partial epithelial–mesenchymal transition (EMT) are believed to be more invasive than cells that have completed EMT. To study metabolic …
Number of citations: 12 www.mcponline.org
TPN Bui - 2019 - researchportal.helsinki.fi
Modifications of lysine contribute to the amount of dietary advanced glycation end-products 2 reaching the colon. However, little is known about the ability of intestinal bacteria to …
Number of citations: 0 researchportal.helsinki.fi
B Singer‐Krüger, T Fröhlich… - The FEBS …, 2020 - Wiley Online Library
Enzyme‐catalyzed proximity labeling (PL) with the engineered ascorbate peroxidase APEX2 is a novel approach to map organelle compartmentalization and protein networks in living …
Number of citations: 17 febs.onlinelibrary.wiley.com
B Mitra, R Lametsch, I Greco, J Ruiz-Carrascal - Meat science, 2018 - Elsevier
The aim of the study was to characterize Maillard reactions in meat under different cooking treatments. Considered temperature-time combinations included raw samples (control), 58, 80…
Number of citations: 34 www.sciencedirect.com
EJ Sontheimer, XD Gao, LC Tu, A Mir, T Rodriguez… - 2018 - researchsquare.com
Mapping proteomic composition at distinct genomic loci and subnuclear landmarks in living cells has been a long-standing challenge. Here we report that dCas9-APEX2 Biotinylation at …
Number of citations: 2 www.researchsquare.com
AI Webb - Programmed Cell Death: Methods and Protocols, 2016 - Springer
Proteins directly control almost all cellular processes and researchers in many biological areas routinely use mass spectrometry for the characterization of proteins. Amongst a growing …
Number of citations: 4 link.springer.com
S Jeromson, I Mackenzie, MK Doherty… - American Journal …, 2018 - journals.physiology.org
In striated muscle, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have differential effects on the metabolism of glucose and differential effects on the metabolism of …
Number of citations: 31 journals.physiology.org

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